3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, substituted with a 3,4-dimethoxyphenyl group and a benzenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, which can be synthesized via the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Next, the 3,4-dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Finally, the benzenesulfonate ester is formed by reacting the hydroxyl group on the chromen-2-one core with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The benzenesulfonate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one: Lacks the benzenesulfonate ester group.
7-Hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one: Contains a hydroxyl group instead of the benzenesulfonate ester.
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate: Contains an acetate ester instead of the benzenesulfonate ester.
Uniqueness
The presence of the benzenesulfonate ester group in 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate imparts unique chemical properties, such as increased solubility in organic solvents and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7S/c1-27-20-11-9-15(13-22(20)28-2)19-12-16-8-10-17(14-21(16)29-23(19)24)30-31(25,26)18-6-4-3-5-7-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJWBCVGURURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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